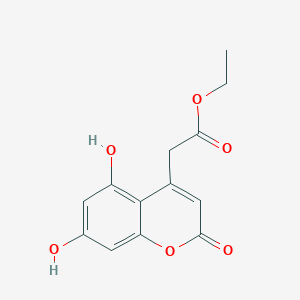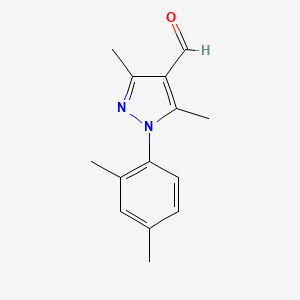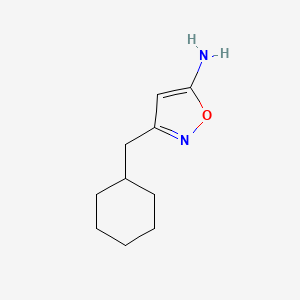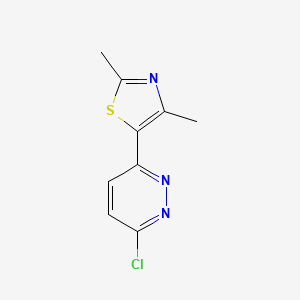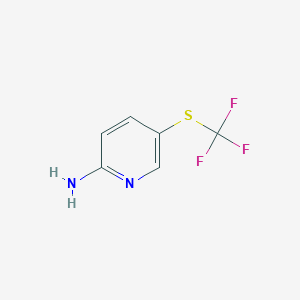
5-((三氟甲基)硫代)吡啶-2-胺
描述
5-((Trifluoromethyl)thio)pyridin-2-amine is a compound that features a trifluoromethylthio group attached to a pyridine ring
科学研究应用
5-((Trifluoromethyl)thio)pyridin-2-amine has several applications in scientific research:
作用机制
Target of Action
It is known that similar compounds, such as bis(pyridin-2-yl)amine derivatives, are flexible bidentate n,n-ligands widely applied in supramolecular chemistry, catalysis, and ion sensing . They can bind with DNA molecules and demonstrate luminescent properties .
Mode of Action
It is synthesized from 2-bromo-5-(trifluoromethyl)pyridine and corresponding aromatic amines via a pd-catalyzed amination reaction . The introduction of fluorine-containing groups to the molecule’s structure influences its electronic properties, solubility, conformations, and lipophilicity .
Biochemical Pathways
Similar compounds, such as bis(pyridin-2-yl)amine derivatives, are known to interact with dna molecules , which suggests that they may affect genetic transcription and translation processes.
Pharmacokinetics
The introduction of fluorine-containing groups to the molecule’s structure is known to influence the lipophilicity of the compound , which could potentially affect its bioavailability.
Result of Action
Similar compounds, such as bis(pyridin-2-yl)amine derivatives, are known to demonstrate luminescent properties and possess cytotoxic activity .
Action Environment
The synthesis of similar compounds, such as bis(pyridin-2-yl)amine derivatives, may require careful optimization of the catalytic system , suggesting that the reaction conditions could potentially influence the compound’s action.
生化分析
Biochemical Properties
5-((Trifluoromethyl)thio)pyridin-2-amine plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. For instance, it has been reported to act as a selective inhibitor of urokinase plasminogen activator, which is involved in the degradation of the extracellular matrix and plays a role in cancer metastasis . The interaction between 5-((Trifluoromethyl)thio)pyridin-2-amine and this enzyme is characterized by the formation of a stable enzyme-inhibitor complex, which prevents the enzyme from catalyzing its substrate.
Cellular Effects
The effects of 5-((Trifluoromethyl)thio)pyridin-2-amine on various cell types and cellular processes have been studied extensively. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, 5-((Trifluoromethyl)thio)pyridin-2-amine can alter the expression of genes related to apoptosis and cell cycle regulation, thereby affecting cell survival and growth.
Molecular Mechanism
At the molecular level, 5-((Trifluoromethyl)thio)pyridin-2-amine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can bind to the active site of enzymes, blocking their catalytic activity and preventing substrate conversion . Additionally, 5-((Trifluoromethyl)thio)pyridin-2-amine has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-((Trifluoromethyl)thio)pyridin-2-amine in laboratory settings have been investigated to understand its temporal effects. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air can lead to the gradual breakdown of the compound, resulting in the formation of degradation products. In in vitro and in vivo studies, long-term exposure to 5-((Trifluoromethyl)thio)pyridin-2-amine has been associated with changes in cellular function, including alterations in cell proliferation and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-((Trifluoromethyl)thio)pyridin-2-amine at different dosages have been studied in animal models to determine its therapeutic potential and toxicity. It has been observed that low to moderate doses of the compound can exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At high doses, 5-((Trifluoromethyl)thio)pyridin-2-amine can cause toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
5-((Trifluoromethyl)thio)pyridin-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic conversion primarily in the liver, where it is processed by cytochrome P450 enzymes . This metabolic pathway leads to the formation of several metabolites, which can be further conjugated and excreted from the body. The presence of the trifluoromethyl group in the compound’s structure influences its metabolic stability and the rate of biotransformation.
Transport and Distribution
The transport and distribution of 5-((Trifluoromethyl)thio)pyridin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux . Once inside the cell, 5-((Trifluoromethyl)thio)pyridin-2-amine can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 5-((Trifluoromethyl)thio)pyridin-2-amine is determined by its interaction with targeting signals and post-translational modifications. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization can affect its activity and function, as the compound may interact with different biomolecules in each compartment. For example, in the nucleus, 5-((Trifluoromethyl)thio)pyridin-2-amine can modulate gene expression by interacting with transcription factors, while in the mitochondria, it can influence cellular metabolism by affecting the activity of mitochondrial enzymes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Trifluoromethyl)thio)pyridin-2-amine typically involves the introduction of the trifluoromethylthio group to a pyridine derivative. One common method involves the reaction of 2-aminopyridine with trifluoromethylthiolating agents under controlled conditions. For instance, the reaction can be carried out using trifluoromethylthiolating reagents such as trifluoromethanesulfenyl chloride in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of 5-((Trifluoromethyl)thio)pyridin-2-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
化学反应分析
Types of Reactions
5-((Trifluoromethyl)thio)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
相似化合物的比较
Similar Compounds
5-(Trifluoromethyl)pyridin-2-amine: Similar structure but lacks the thio group.
2-Amino-5-(trifluoromethyl)pyridine: Another derivative with a trifluoromethyl group at a different position.
Uniqueness
5-((Trifluoromethyl)thio)pyridin-2-amine is unique due to the presence of both the trifluoromethyl and thio groups, which confer distinct chemical and biological properties. This combination can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
5-(trifluoromethylsulfanyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2S/c7-6(8,9)12-4-1-2-5(10)11-3-4/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCKDAZSENJVHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1SC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


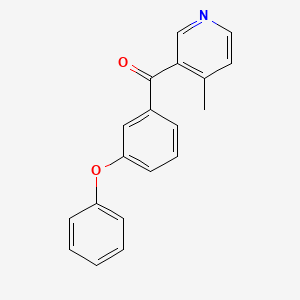
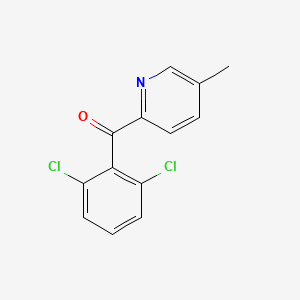
![3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1452127.png)
![1-[2-(4-Methoxyphenyl)ethyl]imidazolidine-2,4,5-trione](/img/structure/B1452130.png)
![1-(2,4-dimethylphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1452131.png)
![4-cyclopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1452132.png)
![2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1452133.png)



